N-(3-methoxypropyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
N-(3-methoxypropyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide (CAS: 1212451-93-8) is a spirocyclic compound featuring a fused cyclohexane-isoquinoline core. Its molecular formula is C25H30N2O3 (MW: 406.5 g/mol), with a methoxypropyl carboxamide substituent at the 4'-position and a phenyl group at the 2'-position . The compound’s SMILES string (COCCCNC(=O)C1c2ccccc2C(=O)N(c2ccccc2)C12CCCCC2) highlights its structural complexity, including a methoxypropyl chain and dual carbonyl groups .
Synthetic routes for analogous spiro compounds often employ coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and bases such as DIPEA (N,N-diisopropylethylamine) in polar solvents like DMF (N,N-dimethylformamide) .
Properties
Molecular Formula |
C25H30N2O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-1-oxo-2-phenylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C25H30N2O3/c1-30-18-10-17-26-23(28)22-20-13-6-7-14-21(20)24(29)27(19-11-4-2-5-12-19)25(22)15-8-3-9-16-25/h2,4-7,11-14,22H,3,8-10,15-18H2,1H3,(H,26,28) |
InChI Key |
YOQVVDJXOYTWSZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the spirocyclic moiety and the methoxypropyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
N-(3-methoxypropyl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its therapeutic potential, including its use as a lead compound in drug discovery.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Diversity: Alkoxy Chains: Methoxypropyl (target) vs. ethoxypropyl () alters lipophilicity (logP). Longer chains (e.g., ethoxy) may enhance membrane permeability . Functional Groups: Carboxylic acid () vs. carboxamide (target) impacts ionization state and bioavailability.
Physicochemical and Pharmacological Data Gaps
- Target Compound: No melting point, solubility, or bioactivity data are available in the evidence .
- Analog Data: Compound : No pharmacological data reported. Compound : Molecular weight (445.6 g/mol) suggests higher polarity than the target compound.
Biological Activity
N-(3-methoxypropyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a synthetic compound that belongs to the class of spiro compounds. Its unique structural features suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound has a complex molecular structure characterized by a spirocyclic framework. The IUPAC name indicates the presence of a methoxypropyl group and a carboxamide functional group, which may influence its interaction with biological targets.
Biological Activity Overview
Recent studies have explored the biological activities of this compound, focusing on its effects on various cellular pathways and potential therapeutic uses. Key findings are summarized in the following sections.
Pharmacological Properties
- Antitumor Activity : Preliminary research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound inhibits cell proliferation and induces apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549) .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses in animal models. Studies suggest that it modulates pro-inflammatory cytokine production, potentially through the inhibition of NF-kB signaling pathways .
- Neuroprotective Properties : There is emerging evidence that this compound may exert neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several key pathways have been identified:
- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2 .
- Cytokine Modulation : It has been observed to downregulate TNF-alpha and IL-6 levels in stimulated macrophages, indicating its role in modulating immune responses .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 µM .
- Neuroprotection : In an experimental model of oxidative stress-induced neuronal damage, administration of the compound significantly reduced neuronal death and improved cognitive function in treated rats compared to controls .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic pathways for this spirocyclic carboxamide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step pathways:
- Step 1: Formation of the isoquinoline core via cyclization reactions, using reagents like iodine or tert-butyl hydroperoxide for oxidation and cyclization .
- Step 2: Introduction of the spirocyclohexane moiety through ring-closing reactions under controlled temperatures (60–80°C) and inert atmospheres .
- Step 3: Functionalization with the 3-methoxypropyl carboxamide group via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like DMAP .
Critical parameters:
- Solvent choice: Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency .
- Temperature control: Excess heat (>100°C) may degrade sensitive intermediates .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improve purity (>95%) .
Basic: Which analytical techniques are essential for structural validation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms regiochemistry of the spiro junction and substituent positions (e.g., phenyl at C2', methoxypropyl at C4') .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the cyclohexane and isoquinoline rings .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and detects trace impurities .
- Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the oxo group) .
Advanced: How do structural modifications (e.g., substituents) impact biological activity?
Answer:
- Methoxypropyl vs. Ethoxypropyl: The methoxy group enhances metabolic stability compared to ethoxy, as shown in analogues with reduced CYP450-mediated oxidation .
- Phenyl at C2': Critical for target binding; replacing it with alkyl groups (e.g., cyclohexyl) decreases affinity for kinases by ~50% .
- Spiro ring size: Cyclohexane (vs. cyclopentane) improves conformational rigidity, enhancing selectivity for serotonin receptors in related compounds .
Methodological approach:
- SAR studies: Synthesize derivatives with systematic substituent variations and screen using in vitro assays (e.g., kinase inhibition, receptor binding) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
- Assay variability: Differences in cell lines (e.g., NIH3T3 vs. U-87 MG) or endpoint measurements (IC50 vs. Ki) .
- Compound stability: Degradation under assay conditions (e.g., pH-sensitive oxo group) may skew results .
Strategies:
- Standardized protocols: Use harmonized assay conditions (e.g., ATP concentration in kinase assays) .
- Stability testing: Pre-screen compounds via HPLC to confirm integrity during experiments .
Basic: What are the solubility and stability profiles under physiological conditions?
Answer:
- Solubility:
- High in DMSO (>50 mg/mL) but low in aqueous buffers (<0.1 mg/mL). Use co-solvents (e.g., 10% Cremophor EL) for in vitro assays .
- Stability:
Advanced: How to design target identification experiments for this compound?
Answer:
- Chemoproteomics: Use photoaffinity probes to crosslink the compound to cellular targets, followed by pull-down assays and LC-MS/MS analysis .
- Kinase profiling: Screen against panels of 400+ kinases to identify off-target effects (e.g., c-Met inhibition in AMG 458 analogues) .
- Molecular docking: Prioritize targets (e.g., PDE4, 5-HT receptors) based on structural homology to active analogues .
Advanced: What in vivo models are suitable for evaluating therapeutic efficacy?
Answer:
- Xenograft models:
- NIH3T3/TPR-Met: For studying c-Met-driven tumor growth inhibition, as validated in spirocyclic carboxamide analogues .
- U-87 MG glioblastoma: Assess blood-brain barrier penetration and efficacy in CNS disorders .
- Dosing: Oral bioavailability can be optimized using PEGylated formulations (10–50 mg/kg/day) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
